molecular formula C9H13N3O3 B13313044 5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13313044
M. Wt: 211.22 g/mol
InChI Key: SPJKQBZGJTXEAX-UHFFFAOYSA-N
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Description

5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both piperidine and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of pyridinecarboamides with N,N-dimethylacetamide dimethyl acetal, followed by cyclization with hydroxylamine . The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by nucleophilic attack.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism of action of 5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with various biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Uniqueness: The presence of the oxadiazole ring in 5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid imparts unique electronic properties, making it distinct from its thiadiazole and other oxadiazole counterparts. This uniqueness can be leveraged in designing compounds with specific biological or material properties .

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

5-(1-methylpiperidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H13N3O3/c1-12-4-2-3-6(5-12)8-10-7(9(13)14)11-15-8/h6H,2-5H2,1H3,(H,13,14)

InChI Key

SPJKQBZGJTXEAX-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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